2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid
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Overview
Description
2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid is a complex organic compound that combines a purine derivative with trifluoroacetic acid. The purine derivative is known for its biological significance, while trifluoroacetic acid is widely used in organic synthesis due to its strong acidity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid involves multiple steps, starting with the preparation of the purine derivative This can be achieved through various synthetic routes, including the reaction of guanine with isobutyryl chloride under specific conditions to form the desired imino derivative
Trifluoroacetic acid is typically prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . An older method involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, oxo derivatives, and substituted purine compounds.
Scientific Research Applications
2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Guanine derivatives: Similar in structure but lack the trifluoroacetic acid moiety.
Trifluoroacetic acid derivatives: Similar in chemical properties but do not contain the purine ring.
Uniqueness
The uniqueness of 2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid lies in its combination of a biologically active purine derivative with the strong acidity and unique chemical properties of trifluoroacetic acid
Properties
Molecular Formula |
C13H14F3N5O6 |
---|---|
Molecular Weight |
393.28 g/mol |
IUPAC Name |
2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H13N5O4.C2HF3O2/c1-5(2)9(19)14-11-13-8-7(10(20)15-11)12-4-16(8)3-6(17)18;3-2(4,5)1(6)7/h4-5,7H,3H2,1-2H3,(H,17,18)(H,14,15,19,20);(H,6,7) |
InChI Key |
PTFUEFVYLYIWQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)CC(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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